molecular formula C30H23O3P B14385300 Di[1,1'-biphenyl]-4-yl phenylphosphonate CAS No. 89410-44-6

Di[1,1'-biphenyl]-4-yl phenylphosphonate

Cat. No.: B14385300
CAS No.: 89410-44-6
M. Wt: 462.5 g/mol
InChI Key: PALRBCWJNOXMMW-UHFFFAOYSA-N
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Description

Di[1,1’-biphenyl]-4-yl phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di[1,1’-biphenyl]-4-yl phenylphosphonate typically involves palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C.

Industrial Production Methods

Industrial production of di[1,1’-biphenyl]-4-yl phenylphosphonate may involve large-scale palladium-catalyzed processes. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Di[1,1’-biphenyl]-4-yl phenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Di[1,1’-biphenyl]-4-yl phenylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of di[1,1’-biphenyl]-4-yl phenylphosphonate involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phenylphosphonate
  • Diphenyl phosphonate
  • Phenylphosphonic acid

Uniqueness

Di[1,1’-biphenyl]-4-yl phenylphosphonate is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring specific coordination environments or reactivity patterns .

By understanding the synthesis, reactions, applications, and mechanisms of di[1,1’-biphenyl]-4-yl phenylphosphonate, researchers can better harness its potential in various scientific and industrial fields.

Properties

CAS No.

89410-44-6

Molecular Formula

C30H23O3P

Molecular Weight

462.5 g/mol

IUPAC Name

1-phenyl-4-[phenyl-(4-phenylphenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C30H23O3P/c31-34(30-14-8-3-9-15-30,32-28-20-16-26(17-21-28)24-10-4-1-5-11-24)33-29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H

InChI Key

PALRBCWJNOXMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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